molecular formula C21H21ClN4 B14604386 4-Amino-1-benzyl-3,5-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride CAS No. 59944-29-5

4-Amino-1-benzyl-3,5-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride

Cat. No.: B14604386
CAS No.: 59944-29-5
M. Wt: 364.9 g/mol
InChI Key: QIJLJHMNVCLDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-benzyl-3,5-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring substituted with amino, benzyl, and diphenyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-benzyl-3,5-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with diphenylhydrazine and a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often require refluxing in a solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-benzyl-3,5-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted triazoles with different functional groups.

Scientific Research Applications

4-Amino-1-benzyl-3,5-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for drug development.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Amino-1-benzyl-3,5-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazoles: These compounds have a similar triazole ring but differ in the position of nitrogen atoms.

    Imidazoles: Another class of heterocycles with two nitrogen atoms in a five-membered ring.

    Tetrazoles: Compounds with four nitrogen atoms in a five-membered ring.

Uniqueness

4-Amino-1-benzyl-3,5-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is unique due to its specific substitution pattern on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

59944-29-5

Molecular Formula

C21H21ClN4

Molecular Weight

364.9 g/mol

IUPAC Name

1-benzyl-3,5-diphenyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;chloride

InChI

InChI=1S/C21H20N4.ClH/c22-25-20(18-12-6-2-7-13-18)23-24(16-17-10-4-1-5-11-17)21(25)19-14-8-3-9-15-19;/h1-15,21H,16,22H2;1H

InChI Key

QIJLJHMNVCLDAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[NH+]2C(N(C(=N2)C3=CC=CC=C3)N)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.